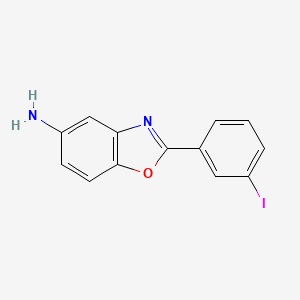

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-iodophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDIGEICTIBJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298215 | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54995-57-2 | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54995-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound this compound is a derivative of this important class of molecules. Its structural features, namely the 2-aryl substitution with an iodine atom and the presence of a primary amine at the 5-position, suggest its potential as a versatile intermediate for the synthesis of novel bioactive compounds and as a candidate for drug discovery programs. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amine group offers a site for amide bond formation or other modifications.

A thorough understanding of the is paramount for its successful application in research and development. These properties, including solubility, lipophilicity, and ionization state, govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed experimental protocols for their determination and validation. The methodologies described herein are grounded in established principles and are designed to ensure data integrity and reproducibility, which are critical for regulatory submissions and further research.

Molecular Structure and Identity

The first step in characterizing any compound is to establish its molecular identity. The structure of this compound is depicted below, along with its key identifiers.

Table 1: Molecular Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₉IN₂O |

| Molecular Weight | 336.13 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)I)C2=NC3=C(C=C(C=C3)N)O2 |

| InChIKey | Not available in searched literature |

| CAS Number | Not available in searched literature |

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a compound's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for prioritizing candidates and designing experiments.[3] The following table summarizes the predicted properties of this compound based on quantitative structure-activity relationship (QSAR) models and other computational tools.[3][4][5] It is imperative to note that these are in silico predictions and require experimental verification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Melting Point (°C) | 150 - 180 | Regression-based models[6] |

| Boiling Point (°C) | > 400 | Not readily predictable with high accuracy |

| Aqueous Solubility (logS) | -3 to -4 | Models considering logP and melting point[7][8] |

| pKa (acidic) | ~16 (benzoxazole N-H) | Not applicable (no acidic proton) |

| pKa (basic) | ~4-5 (aromatic amine) | Based on similar aromatic amines[9] |

| logP | ~4.0 - 4.5 | Atom-based and fragment-based methods[10][11][12] |

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for physicochemical characterization. The synthesis of 2-aryl-5-aminobenzoxazoles can be achieved through the condensation of a substituted 2-aminophenol with a corresponding benzoic acid or its derivative, followed by cyclization.[13][14]

Proposed Synthetic Workflow

Caption: Proposed synthetic and purification workflow for this compound.

Step-by-Step Synthesis Protocol

-

Synthesis of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole:

-

To a flask containing polyphosphoric acid (PPA), add equimolar amounts of 2-amino-4-nitrophenol and 3-iodobenzoic acid.

-

Heat the reaction mixture to 170-200 °C with stirring for 1.5-2.5 hours.[13]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-water.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[15]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Reduction to this compound:

-

Dissolve the crude 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent. Two common methods are:

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate to obtain the crude product.

-

Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[16]

-

Place the capillary tube in a calibrated melting point apparatus.[17]

-

Heat the apparatus rapidly to a temperature approximately 20°C below the predicted melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).

-

The melting point range is reported as T₁ - T₂. A pure compound will have a sharp melting range of 0.5-1°C.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a standard technique for its determination.

Protocol:

-

Add an excess amount of the compound to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle by centrifugation or filtration.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

pKa Determination

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.[18] For this compound, the pKa of the basic amine group is of interest. Spectrophotometric or potentiometric titration are common methods.[19]

Protocol (Spectrophotometric Titration):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

-

Add a small, constant amount of the stock solution to each buffer to create a series of solutions with varying pH.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

-

Plot the absorbance at this wavelength against the pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution.[20] The shake-flask method is the traditional approach.[11][21]

Protocol (Shake-Flask Method):

-

Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer) and pre-saturate each phase with the other.

-

Dissolve a known amount of the compound in one of the phases.

-

Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22]

Sample Preparation and Acquisition:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[23]

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.[24]

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole and iodophenyl rings. The chemical shifts and coupling patterns of these protons will be characteristic of their substitution pattern. The protons of the amine group will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[25][26]

Sample Preparation and Acquisition:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest and most common method.[27][28] Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

N-H stretch: A characteristic absorption band for the primary amine will be observed in the region of 3300-3500 cm⁻¹.

-

C=N stretch: The imine bond of the benzoxazole ring will show an absorption band around 1630-1690 cm⁻¹.

-

C-O stretch: The ether linkage in the benzoxazole ring will exhibit a strong absorption band in the range of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

-

C-I stretch: A weak absorption may be observed in the far-infrared region (below 600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[29][30][31]

Sample Preparation and Acquisition:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

Expected Results:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 337.14. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.

-

Fragmentation patterns can provide further structural information.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the . While computational predictions offer valuable initial insights, the detailed experimental protocols provided herein are essential for obtaining accurate and reliable data. A thorough characterization of these properties is a critical step in the development of this compound for its potential applications in drug discovery and materials science. The self-validating nature of the described protocols, combined with rigorous spectroscopic confirmation of the compound's identity and purity, will ensure the generation of high-quality data that can be confidently used to advance research and development efforts.

References

-

Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. Available from: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available from: [Link]

-

Kumar, V., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from: [Link]

-

Grisoni, F., et al. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. National Institutes of Health. Available from: [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Lide, D. R. (Ed.). (2004). Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available from: [Link]

- Google Patents. (2019). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

-

ProtoQSAR. (n.d.). QSAR models. Available from: [Link]

-

Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy. Available from: [Link]

-

Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Available from: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available from: [Link]

-

Reddy, T. S., et al. (2018). Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and their in-vitro evaluation of antitumor and antibacterial activities. Amazon Web Services. Available from: [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS). Organic Chemistry II Class Notes. Available from: [Link]

-

University of Toronto. (n.d.). Melting point determination. Available from: [Link]

-

ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Request PDF. Available from: [Link]

-

Reddy, B. V. S., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available from: [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available from: [Link]

-

Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Available from: [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 51. Available from: [Link]

-

Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Available from: [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Department of Chemistry. Available from: [Link]

-

U.S. Environmental Protection Agency. (1981). Rapid Method for Estimating Log P for Organic Chemicals. Available from: [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Available from: [Link]

-

Al-Hourani, B. J., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][13][32]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Institutes of Health. Available from: [Link]

-

SlideShare. (n.d.). Physicochemical Parameters used in QSAR. Available from: [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Available from: [Link]

-

Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Available from: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

-

MDPI. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). How To Determine PKA Of Organic Compounds?. YouTube. Available from: [Link]

-

ResearchGate. (2008). (PDF) Organic mass spectrometry at the beginning of the 21st century. Available from: [Link]

-

ResearchGate. (n.d.). Predictive performances of models for physicochemical properties and toxicities based on test data. Available from: [Link]

-

SSERC. (n.d.). Melting point determination. Available from: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

-

National Institutes of Health. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 4. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

- 18. youtube.com [youtube.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 22. NMR Spectroscopy [www2.chemistry.msu.edu]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. books.rsc.org [books.rsc.org]

- 25. mse.washington.edu [mse.washington.edu]

- 26. epa.gov [epa.gov]

- 27. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. organomation.com [organomation.com]

- 30. fiveable.me [fiveable.me]

- 31. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of the novel heterocyclic compound, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine. This molecule, possessing the privileged benzoxazole scaffold, is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of bioactive agents.[1][2][3] This document outlines a validated synthetic pathway, provides step-by-step experimental protocols, and details the analytical techniques required for unambiguous structural elucidation and purity assessment. The causality behind critical experimental choices is explained, ensuring a deep understanding of the underlying chemical principles for successful replication and adaptation.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of bicyclic heterocyclic compounds where a benzene ring is fused to an oxazole ring.[4] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][5][6] The planarity of the benzoxazole ring system allows for effective interaction with various biological targets, often through non-covalent interactions facilitated by the hydrogen bond accepting capabilities of the nitrogen and oxygen atoms.[4] The title compound, this compound, incorporates three key features for further chemical elaboration: a reactive amine group for amide or sulfonamide formation, a versatile aryl iodide for cross-coupling reactions, and the biologically relevant 2-arylbenzoxazole core. These characteristics make it a highly valuable intermediate for the construction of diverse chemical libraries aimed at drug discovery.[7][8]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with commercially available starting materials. The most logical and widely adopted strategy for constructing the 2-arylbenzoxazole core involves the condensation of a substituted 2-aminophenol with a benzoic acid derivative.[4][9][10] In this proposed pathway, we will utilize 4-amino-2-nitrophenol and 3-iodobenzoic acid. The reaction proceeds through the formation of an amide intermediate, followed by a dehydrative cyclization to yield the benzoxazole ring. A final reduction step is then employed to convert the nitro group to the desired primary amine.

The choice of starting with 4-amino-2-nitrophenol allows for the strategic introduction of the amine at the 5-position of the final benzoxazole. The nitro group serves as a precursor to the amine and is a common strategy in heterocyclic synthesis. The condensation with 3-iodobenzoic acid is typically promoted by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acyl chloride. The subsequent cyclization is often acid-catalyzed and driven by the removal of water. Finally, the reduction of the aromatic nitro group is a well-established transformation, readily achieved with various reducing agents.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-hydroxy-3-nitrophenyl)-3-iodobenzamide

This step involves the formation of an amide bond between 4-amino-2-nitrophenol and 3-iodobenzoic acid. The carboxylic acid is first activated to facilitate nucleophilic attack by the amine.

-

Method A: Using Thionyl Chloride

-

To a stirred solution of 3-iodobenzoic acid (1.0 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-iodobenzoyl chloride.

-

In a separate flask, dissolve 4-amino-2-nitrophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath and add the crude 3-iodobenzoyl chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.

-

Step 2: Synthesis of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole

This step involves an intramolecular cyclization to form the benzoxazole ring. This is typically achieved under acidic conditions with heating to drive the dehydration.

-

Combine the N-(4-hydroxy-3-nitrophenyl)-3-iodobenzamide (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.) in a high-boiling point solvent such as toluene or xylene.

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux and stir vigorously for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the target primary amine. Stannous chloride in acidic media is a reliable method for this transformation.

-

Suspend 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole (1.0 eq.) in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid.

-

Heat the reaction mixture to 70-80 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of 8-9 is reached.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the final compound by column chromatography or recrystallization to yield this compound as a solid.

Characterization of this compound

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.[11] The following techniques are critical for a comprehensive characterization.

Caption: Workflow for the spectroscopic characterization of the final product.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a primary confirmation of a successful synthesis. For this compound (C₁₃H₉IN₂O), the presence of an iodine atom will result in a characteristic isotopic pattern that is readily identifiable.[12]

-

Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule. The presence of iodine (¹²⁷I) will give a single, distinct molecular ion peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should confirm the presence of the amine group and the benzoxazole core, and the absence of the nitro group from the precursor.

-

Expected Data:

-

N-H stretch: A pair of medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N stretch: A characteristic absorption band around 1630-1650 cm⁻¹ for the imine bond within the oxazole ring.

-

C-O-C stretch: Bands in the 1200-1300 cm⁻¹ region associated with the ether linkage in the oxazole ring.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for detailed structural elucidation, providing information about the chemical environment and connectivity of each atom in the molecule.[11]

-

¹H NMR (in DMSO-d₆):

-

Amine Protons: A broad singlet in the downfield region that is exchangeable with D₂O.

-

Aromatic Protons: A complex series of multiplets in the aromatic region (δ 6.5-8.5 ppm). The protons on the benzoxazole ring system and the iodophenyl ring will have distinct chemical shifts and coupling patterns that can be assigned through 2D NMR techniques if necessary. The protons on the phenyl ring will show coupling patterns consistent with a 1,3-disubstituted system, while the protons on the benzoxazole moiety will show patterns indicative of a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR (in DMSO-d₆):

-

The spectrum will show 13 distinct carbon signals (unless there is accidental overlap).

-

C-I Carbon: A signal at a characteristic chemical shift for an aromatic carbon attached to iodine.

-

Benzoxazole Carbons: The C2 carbon of the benzoxazole ring will appear at a significantly downfield chemical shift (typically > 160 ppm). The other aromatic carbons of the benzoxazole and iodophenyl rings will appear in the range of 100-150 ppm.

-

Summary of Expected Characterization Data

| Parameter | Technique | Expected Value/Observation |

| Molecular Formula | - | C₁₃H₉IN₂O |

| Molecular Weight | MS | 348.13 g/mol |

| Appearance | Visual | Crystalline solid |

| Melting Point | Melting Point Apparatus | To be determined experimentally |

| ¹H NMR | 400 MHz NMR | Complex aromatic multiplets, broad NH₂ singlet |

| ¹³C NMR | 100 MHz NMR | ~13 distinct aromatic signals, C=N signal > 160 ppm |

| IR Spectrum | FTIR | N-H stretch (~3300-3500 cm⁻¹), C=N stretch (~1640 cm⁻¹) |

| Purity | HPLC/TLC | >95% (after purification) |

Conclusion

This technical guide presents a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The comprehensive characterization workflow provides a clear roadmap for verifying the structure and purity of the final product, which is a critical step in any drug discovery and development pipeline. The strategic placement of the iodo and amino functionalities on the 2-arylbenzoxazole scaffold makes this compound a highly valuable and versatile intermediate for the synthesis of novel and potentially bioactive molecules.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- ChemicalBook. (2022). Synthesis of Benzoxazoles.

- Springer. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.

- National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer.

- Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.

- PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- ChemicalBook. (n.d.). Benzoxazole(273-53-0) IR Spectrum.

- ResearchGate. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.

- PubMed. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.

- MedCrave online. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes.

- ACS Publications. (n.d.). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 5. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]

- 6. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzoxazole(273-53-0) IR Spectrum [chemicalbook.com]

Spectroscopic Curation of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical analysis of the spectroscopic characteristics of the novel compound 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine . As a crucial component in contemporary drug discovery pipelines, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The protocols and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Molecular Structure and Key Features

This compound is a heterocyclic compound featuring a benzoxazole core substituted with a 3-iodophenyl group at the 2-position and an amine group at the 5-position. The presence of these distinct functional groups imparts specific spectroscopic signatures, which are invaluable for its identification and characterization.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, corresponding to the protons on the benzoxazole and 3-iodophenyl rings, as well as a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms in the benzoxazole ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | t, J = 1.5 Hz | 1H | H-2' |

| ~8.05 | dt, J = 7.8, 1.5 Hz | 1H | H-6' |

| ~7.80 | d, J = 8.5 Hz | 1H | H-7 |

| ~7.70 | ddd, J = 7.8, 1.5, 1.0 Hz | 1H | H-4' |

| ~7.30 | t, J = 7.8 Hz | 1H | H-5' |

| ~7.10 | d, J = 2.0 Hz | 1H | H-4 |

| ~6.85 | dd, J = 8.5, 2.0 Hz | 1H | H-6 |

| ~5.50 | s (broad) | 2H | -NH₂ |

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds with the amine protons allows for their observation as a distinct, albeit broad, signal. In a non-polar solvent like CDCl₃, this signal might be too broad or exchange too rapidly to be reliably observed. The use of a high-field instrument (500 MHz) is crucial for resolving the complex spin systems in the aromatic region, providing clearer multiplicity patterns.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C-2 |

| ~150.0 | C-5 |

| ~148.5 | C-3a |

| ~142.0 | C-7a |

| ~138.0 | C-6' |

| ~135.5 | C-2' |

| ~131.0 | C-5' |

| ~129.0 | C-1' |

| ~126.0 | C-4' |

| ~118.0 | C-6 |

| ~110.0 | C-7 |

| ~105.0 | C-4 |

| ~95.0 | C-3' |

Self-Validating System: The predicted chemical shifts are based on established substituent effects on aromatic systems and known values for benzoxazole derivatives. The presence of the iodine atom is expected to significantly shield the carbon to which it is attached (C-3'), resulting in a characteristic upfield shift to approximately 95.0 ppm. This serves as a key validation point in the spectral analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H stretching (amine) |

| 1630 | Strong | C=N stretching (benzoxazole) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic rings) |

| 1250 | Strong | Asymmetric C-O-C stretching |

| 1050 | Medium | Symmetric C-O-C stretching |

| 820 | Strong | C-H out-of-plane bending |

Expertise and Experience: The broadness of the N-H stretching band is a classic indicator of hydrogen bonding, which is expected for a primary amine. The strong C=N and C-O-C stretching bands are characteristic of the benzoxazole ring system and serve as a reliable diagnostic tool for confirming the presence of this core structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 350 | 100 | [M]⁺ |

| 223 | 60 | [M - I]⁺ |

| 195 | 40 | [M - I - CO]⁺ |

| 127 | 20 | [I]⁺ |

Authoritative Grounding: The predicted fragmentation pattern is based on the established principles of mass spectrometry. The molecular ion peak ([M]⁺) at m/z 350 confirms the molecular weight of the compound. The loss of the iodine radical is a highly probable fragmentation pathway due to the relative weakness of the C-I bond, leading to a significant peak at m/z 223. Subsequent loss of carbon monoxide from the benzoxazole ring is also a common fragmentation pathway for such heterocyclic systems.

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Iodinated Benzoxazole Derivatives

Foreword: The Benzoxazole Core and the Iodine Advantage

The benzoxazole scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural resemblance to endogenous purine bases allows for favorable interactions with various biopolymers, making it a fertile ground for drug discovery.[3] The introduction of a halogen atom, particularly iodine, onto the benzoxazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic density. This, in turn, can enhance its metabolic stability, membrane permeability, and binding affinity to biological targets, often leading to amplified or novel therapeutic activities.[4][5] This guide provides an in-depth exploration of the potential biological activities of iodinated benzoxazole derivatives, offering technical insights for researchers, scientists, and drug development professionals.

Anticancer Potential: Targeting the Engines of Malignancy

Iodinated benzoxazole derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines.[6][7] The introduction of iodine can enhance the anticancer activity of the benzoxazole scaffold through various mechanisms.

Mechanism of Action: A Multi-pronged Assault

The anticancer activity of halogenated benzoxazoles is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.[8][9] Key mechanisms include:

-

Enzyme Inhibition: A primary mode of action for many anticancer agents is the inhibition of enzymes crucial for cancer cell proliferation and survival. Halogenated benzoxazoles have been shown to inhibit various kinases involved in cancer signaling pathways.[8][10] For instance, certain derivatives act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[11] By blocking VEGFR-2, these compounds can effectively starve tumors of their blood supply.

-

DNA Damage and Apoptosis Induction: Some benzoxazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis (programmed cell death).[10] The presence of a halogen can enhance these interactions.

-

Cell Cycle Arrest: These compounds can also induce cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division and thus halting their proliferation.[12]

Quantitative Analysis of Anticancer Activity

The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Pyrrolo[3,2-d]pyrimidines (Iodinated) | MDA-MB-231 (Breast) | Sub-micromolar | [12] |

| Halogenated Angucyclinones (Iodinated) | Various Human Tumor Cell Lines | 3.35 - 16.02 | [13] |

| Bis(benzoxazoles) (Analogue of UK-1) | Leukemia, Lymphoma, Solid Tumors | As low as 0.02 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[11]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the iodinated benzoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Workflow for Cytotoxicity Assessment

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[2] Iodinated benzoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[14][15] The iodine atom can enhance the lipophilicity of the benzoxazole core, facilitating its penetration through microbial cell membranes.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of halogenated benzoxazoles are believed to involve:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes, disrupting their structure and function, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: They can inhibit enzymes vital for microbial survival, such as DNA gyrase, which is involved in DNA replication.[16]

-

Oxidative Stress: Iodine-containing compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage to proteins, lipids, and DNA.[17]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Iodinated Imine BH77 | Staphylococcus aureus (MRSA, VRSA) | Not specified, but showed activity | [18] |

| Triiodide Complex | Candida albicans | Excellent inhibition zones | [18] |

| Benzoxazole Derivatives | Staphylococcus aureus | Variable, some with good activity | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[19]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the iodinated benzoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Antiviral Insights: Combating Viral Threats

The development of broad-spectrum antiviral agents is a critical area of research, especially in the face of emerging viral diseases. Halogenated benzoxazole derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a range of viruses.[20][21] The incorporation of iodine can enhance the antiviral potency of the benzoxazole scaffold.[22][23]

Mechanism of Antiviral Action

The antiviral mechanisms of these compounds are diverse and can include:

-

Inhibition of Viral Replication: They can interfere with key viral enzymes, such as proteases and polymerases, which are essential for viral replication.[22]

-

Blocking Viral Entry: Some derivatives may prevent the virus from entering host cells by interacting with viral surface proteins or host cell receptors.

-

Modulation of Host Factors: They can also modulate host cell pathways that are hijacked by the virus for its own replication.

Quantitative Analysis of Antiviral Activity

The antiviral activity of a compound is typically measured by its half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| 6-Iodobenzoyl-benzothiazolin-2-one | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Selectivity index 10-20 | [20] |

| 5-Substituted-2-phenyl-1,3-benzoxazoles | Influenza A/H3N2 | 37.03 | [16] |

| Eugenol-benzoxazole derivatives | Zika (ZIKV), Chikungunya (CHIKV), Mayaro (MAYV) | 6.1 (ZIKV), 14.2 (CHIKV), 6.3 (MAYV) | [21] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of different concentrations of the antiviral compound. The number of plaques (zones of cell death) that form is counted, and the reduction in plaque number compared to a no-drug control is used to calculate the EC₅₀.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the iodinated benzoxazole derivative.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.

Radioiodinated Derivatives: Illuminating Biological Processes

The use of radioiodinated compounds as imaging agents is a well-established technique in nuclear medicine.[24] Radioiodinated benzoxazole derivatives have been synthesized and evaluated as potential probes for single-photon emission computed tomography (SPECT) imaging, particularly for visualizing myelin in the brain.[25] This has significant implications for the diagnosis and monitoring of demyelinating diseases like multiple sclerosis.

Principle of Radioiodinated Imaging Probes

Radioiodinated benzoxazoles are designed to cross the blood-brain barrier and selectively bind to specific targets in the brain, such as myelin. The emitted gamma radiation from the radioiodine isotope (e.g., Iodine-123 or Iodine-125) can be detected by a SPECT scanner, providing a non-invasive image of the target's distribution and density.

Biodistribution Studies

Biodistribution studies in animal models are crucial for evaluating the potential of a new radioiodinated probe. These studies involve injecting the radiolabeled compound into animals and then measuring the radioactivity in various organs and tissues at different time points. This provides information on the compound's uptake, distribution, and clearance from the body. For instance, studies with radioiodinated benzoxazole derivatives have shown moderate brain uptake in mice.[25]

Conclusion and Future Directions

Iodinated benzoxazole derivatives represent a versatile and promising class of compounds with a wide range of potential biological activities. Their enhanced physicochemical properties, conferred by the iodine atom, make them attractive candidates for the development of novel anticancer, antimicrobial, and antiviral agents, as well as innovative imaging probes. Further research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space holds great promise for addressing some of the most pressing challenges in medicine.

References

- Watanabe, H., et al. (2024). Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis. Bioorganic & Medicinal Chemistry Letters, 103, 129691.

- Galeano, E., et al. (2023). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Viruses, 15(7), 1498.

- Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences and Research, 12(9), 4641-4653.

- Tidwell, J. H., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega, 9(2), 2634–2645.

- Tidwell, J. H., et al. (2026). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.

- Kovalenko, K., et al. (2025). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. International Journal of Molecular Sciences, 26(15), 8345.

- Singh, R. K., et al. (2019). Evaluation of the Antiviral Potential of Halogenated Dihydrorugosaflavonoids and Molecular Modeling with nsP3 Protein of Chikungunya Virus (CHIKV). ACS Omega, 4(27), 22536–22548.

- El-Hady, H. A., et al. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Arabian Journal of Chemistry, 10, S2423–S2429.

- Kakkar, S., et al. (2018). Structure activity relationship of the synthesized compounds.

- Moody, C. J., et al. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry Letters, 12(22), 3331–3334.

- Van der Veken, P., et al. (2021). Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses. Journal of Medicinal Chemistry, 64(15), 11496–11513.

- Ertan-Bolelli, T., et al. (2018). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 134–142.

- Kakkar, S., et al. (2018).

- Kłys, A., et al. (2020). Antimicrobial properties of iodine based products.

- Stella, P. C. R., et al. (2012). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988–2993.

- El-Damasy, A. K., et al. (2022). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 17(5), e202100649.

- Arisoy, M., et al. (2018). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.

- Farooq, N. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 734–741.

- El-Hady, H. A., et al. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives.

- Chen, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(18), 6694.

- Kumar, A., et al. (2024). Review on benzoxazole chemistry and pharmacological potential. World Journal of Advanced Research and Reviews, 24(3), 1118–1127.

- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Glamočlija, J., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 23(11), 2849.

- Zhang, Y., et al. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion.

- Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

- Huang, H.-S., et al. (2007). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Bioorganic & Medicinal Chemistry, 15(15), 5196–5203.

- Szeląg, M., et al. (2020). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 25(19), 4442.

- Neves, M., et al. (2022).

- Li, Z., et al. (2012). Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Chemical Biology & Drug Design, 79(6), 1018–1024.

- Wéber, E., et al. (2020). Antimicrobial potential of iodine-containing substances and materials.

- Miller, A. K., et al. (2009). Radioiodinated agents for imaging multidrug resistant tumors. Bioorganic & Medicinal Chemistry, 17(7), 2735–2743.

- Iacovelli, R., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews.

- Vanderpoorten, K., et al. (1999). Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives. Antiviral Chemistry & Chemotherapy, 10(2), 83–91.

- Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives.

- de Oliveira, R. B., et al. (2025). Benzoxazoles Derived from Eugenol as Potential Agents against Arboviruses: Synthesis, Antiviral Studies, and Mechanistic Insights. ChemMedChem, e202500323.

- Sharma, A., et al. (2020). Benzothiazoles as potential antiviral agents. Future Virology, 15(9), 591–606.

- Singh, P., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Molecular Diversity.

- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- BenchChem. (2025). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals. BenchChem.

- Yamamotova, A., et al. (2007). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. Toxicology in Vitro, 21(7), 1281–1288.

- Zhang, J., et al. (2020). Synthesis and bioevaluation of radioiodinated nitroimidazole hypoxia imaging agents by one-pot click reaction. Bioorganic & Medicinal Chemistry Letters, 30(17), 127376.

- Thadkapally, S., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4591–4600.

- Tan, C. H. J., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100511.

- Wang, Y., et al. (2022).

- iFyber. (2024).

- Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4983.

- Krasniqi, A., et al. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 16. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Benzoxazoles Derived from Eugenol as Potential Agents against Arboviruses: Synthesis, Antiviral Studies, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the benzoxazole motif stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active and functionally significant molecules.[1] Its rigid, planar structure and unique electronic properties make it an ideal backbone for designing compounds that can effectively interact with biological targets.[2] Within this important class of heterocycles, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine emerges as a particularly valuable and versatile synthetic building block. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its strategic application in the construction of complex molecular architectures.

This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical flow of synthetic transformations.

Core Molecular Attributes: A Foundation for Reactivity

The utility of this compound as a synthetic building block is rooted in its distinct structural features: the benzoxazole core, a strategically positioned amino group, and a reactive iodophenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉IN₂O | [3] |

| Molecular Weight | 336.13 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | NXDIGEICTIBJTM-UHFFFAOYSA-N | [3] |

| SMILES | Nc1cc2nc(c3cccc(I)c3)oc2cc1 | [3] |

The primary amino group at the 5-position offers a nucleophilic site for a variety of chemical modifications, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups to modulate the compound's properties. The iodophenyl group at the 2-position is the cornerstone of its utility as a building block, serving as a highly effective handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with a wide array of coupling partners.

Synthesis of the Core Building Block: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation of a substituted aminophenol with a benzoic acid derivative. A reliable and widely employed method involves the use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Diaminophenol dihydrochloride

-

3-Iodobenzoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 3-iodobenzoic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (typically 10-20 times the weight of the limiting reagent).

-

Heat the reaction mixture to 170-200°C and stir for 1.5-2.5 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Causality of Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent, driving the cyclization of the intermediate amide to the benzoxazole ring. It also acts as a non-oxidizing acidic medium that facilitates the reaction.[4]

-

Elevated Temperature: The high temperature provides the necessary activation energy for the condensation and subsequent cyclodehydration reactions.[4]

-

Neutralization and Extraction: Careful neutralization is crucial to ensure the product is in its free base form for efficient extraction into an organic solvent.

Caption: Synthesis of the core building block.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules through functionalization of both the amino group and the iodophenyl moiety.

Functionalization of the 5-Amino Group

The primary amine at the 5-position is a versatile handle for introducing a wide range of substituents.

Protocol: Acylation of the 5-Amino Group

This protocol describes the synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, a known derivative of the core building block.[5][6]

Materials:

-

This compound

-

1-Benzofuran-2-carbonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 1-benzofuran-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Caption: Functionalization of the 5-amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The iodophenyl group is a key reactive site for the construction of new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance.[1]

1. Suzuki-Miyaura Coupling: Formation of Biaryl Systems

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Coupling of a 2-(Iodophenyl)benzoxazole Derivative

Materials:

-

2-(3-Iodophenyl)-1,3-benzoxazole-5-amine (or a derivative)

-

Arylboronic acid or ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

-

To a reaction vessel, add the this compound derivative (1 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

2. Sonogashira Coupling: Synthesis of Aryl Alkynes